molecular formula C16H14N2O3 B2999237 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-3-yl)acetamide CAS No. 1203403-88-6

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-3-yl)acetamide

Cat. No. B2999237
CAS RN: 1203403-88-6
M. Wt: 282.299
InChI Key: AQYDKBCSHGOZBJ-UHFFFAOYSA-N
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Description

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as GSK-3β inhibitor and has shown promising results in various studies related to the treatment of neurological disorders, cancer, and diabetes.

Scientific Research Applications

Synthesis and Characterization

  • Corrosion Inhibition : Acetamide derivatives, including those similar to the compound , have been synthesized and evaluated for their corrosion inhibition properties. These compounds showed promising efficiencies in preventing corrosion in steel coupons within acidic and oil medium environments, indicating their potential application in protecting metal surfaces against corrosion (Yıldırım & Çetin, 2008).
  • Biologically Active Compounds : The synthesis of diastereomerically pure pyrrolidin-2-ones through intramolecular cyclization of N-(2-alken-1-yl)amides has been explored. This method facilitates the production of biologically active amino acids, showcasing the chemical versatility and potential pharmaceutical applications of related acetamide compounds (Galeazzi, Mobbili, & Orena, 1996).

Antimicrobial Activity

  • Pyrimidinone and Oxazinone Derivatives : New pyrimidinones, oxazinones, and their derivatives synthesized from acetamide-related compounds have demonstrated significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents to combat bacterial and fungal infections (Hossan et al., 2012).

Chemical Transformations and Reactivity

  • Oxidation Reactivity : The chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, which share a structural similarity to the target compound, has been studied. These oxidations produce a variety of products, demonstrating the reactivity and potential for diverse chemical transformations of such compounds (Pailloux et al., 2007).

properties

IUPAC Name

2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15-6-4-11-3-5-13(8-14(11)15)21-10-16(20)18-12-2-1-7-17-9-12/h1-3,5,7-9H,4,6,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYDKBCSHGOZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-3-yl)acetamide

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